molecular formula C13H8ClN3O B5627270 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5627270
M. Wt: 257.67 g/mol
InChI Key: ZVPZQVHZJUATCE-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been investigated.

Mechanism of Action

Target of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . They also demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could contribute to its interaction with its targets.

Biochemical Pathways

It’s worth noting that similar compounds have shown to affect various pathways related to nematocidal, anti-fungal, and antibacterial activities .

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have shown moderate nematocidal activity againstMeloidogyne incognita, anti-fungal activity against Rhizoctonia solani, and strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

Action Environment

It’s worth noting that the stability and activity of similar compounds can be influenced by various factors, including the nature of the substituents on the ligands and the anions of the copper salts .

Future Directions

The future directions in the research of 1,2,4-oxadiazole derivatives involve the development of novel drugs for cancer treatment . Structural modifications and hybridization with other anticancer pharmacophores are being explored to enhance the cytotoxicity of these compounds .

Properties

IUPAC Name

5-(4-chlorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-11-5-3-9(4-6-11)13-16-12(17-18-13)10-2-1-7-15-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPZQVHZJUATCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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